Senktide

描述

- 仙克肽是一种速激肽神经介质 K3 (NK3) 受体激动剂。

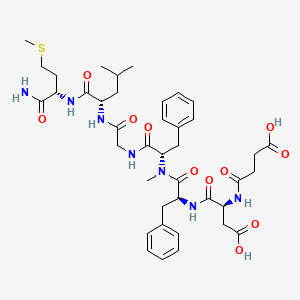

- 其化学结构为Suc-Asp-Phe-{Me-Phe}-Gly-Leu-Met-NH2 。

- 该化合物作用于 NK3 受体,该受体属于速激肽受体家族。

- 仙克肽已被研究用于其对多巴胺神经元和运动活动的影响 .

科学研究应用

- 仙克肽的应用涵盖多个领域:

化学: 用作研究 NK3 受体功能的工具。

生物学: 研究其对神经回路和信号通路的影响。

医学: 潜在的治疗应用,但需要进一步研究。

工业: 可能用于药物开发或作为研究试剂。

作用机制

- 仙克肽激活 NK3 受体,导致下游信号事件。

- 分子靶点包括 G 蛋白偶联受体 (GPCR) 和细胞内途径。

- 仙克肽发挥其作用的确切机制仍然是一个活跃的研究领域。

生化分析

Biochemical Properties

Senktide plays a crucial role in biochemical reactions by interacting with the neurokinin 3 receptor. This interaction is highly specific, as this compound binds to NK3R with high affinity, leading to the activation of downstream signaling pathways. The primary biomolecules that this compound interacts with include the NK3R, G-proteins, and various intracellular signaling molecules. Upon binding to NK3R, this compound induces a conformational change in the receptor, which activates G-proteins and subsequently triggers a cascade of intracellular events .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) in the hypothalamus, thereby affecting reproductive functions . Additionally, this compound can activate the cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK) pathways, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the neurokinin 3 receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, this compound induces a conformational change in NK3R, facilitating the activation of G-proteins. This activation leads to the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the activation of transient receptor potential canonical (TRPC) channels . These changes result in increased neuronal excitability and the modulation of various intracellular signaling pathways, including the activation of CREB and ERK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific storage conditions, such as -20°C, and can maintain its activity for extended periods when stored properly . In in vitro studies, this compound has been shown to induce rapid and transient activation of signaling pathways, with effects typically observed within minutes of application . Long-term effects of this compound include sustained changes in gene expression and cellular function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cognitive functions and improve memory in animal models of Alzheimer’s disease . At higher doses, this compound may induce adverse effects, such as hyperactivity and increased anxiety-like behaviors . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the neurokinin 3 receptor. Upon binding to NK3R, this compound activates intracellular signaling cascades that influence metabolic processes. These pathways include the regulation of gonadotropin secretion and the modulation of neurotransmitter release . This compound’s effects on metabolic flux and metabolite levels are mediated through its impact on gene expression and enzyme activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In neuronal cells, this compound is rapidly internalized upon binding to NK3R and is distributed to various intracellular compartments . The distribution of this compound within tissues is influenced by its affinity for NK3R and the expression levels of the receptor in different cell types .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the neurokinin 3 receptor. Upon binding to NK3R, this compound is internalized and localized to specific intracellular compartments, such as endosomes and lysosomes . This localization is essential for its activity, as it allows this compound to modulate intracellular signaling pathways and exert its effects on cellular function .

准备方法

- 仙克肽可以使用固相肽合成 (SPPS) 合成。

- 具体的合成路线涉及将受保护的氨基酸依次添加到固体载体上。

- 反应条件包括偶联试剂、脱保护步骤和纯化方法。

- 工业生产方法可能会有所不同,但 SPPS 仍然是一种常用的方法。

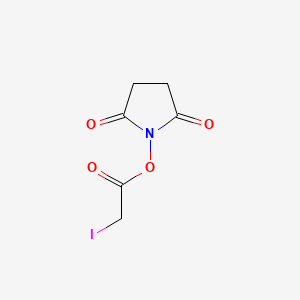

化学反应分析

- 仙克肽在合成过程中会发生肽键形成。

- 常见的反应包括酰胺键形成(氨基酸之间)和脱保护步骤。

- 使用偶联试剂(例如,HBTU、HATU)和保护基(例如,Fmoc、Boc)等试剂。

- 主要产物是完全组装的肽和合成过程中形成的任何中间体。

相似化合物的比较

- 仙克肽的独特之处在于其对 NK3 受体的特异性。

- 类似的化合物包括其他速激肽(例如,P 物质、神经激肽 A)。

- 仙克肽独特的药理学特性使其与众不同。

属性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYXLVEFVGOPM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909926 | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106128-89-6 | |

| Record name | Senktide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Senktide and what is its primary target in the body?

A1: this compound is a synthetic peptide that acts as a selective agonist of the neurokinin 3 receptor (NK3R), a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues like the gastrointestinal tract. [, , , ]

Q2: How does this compound interact with NK3R?

A2: this compound binds with high affinity to NK3R, mimicking the action of the endogenous ligand, Neurokinin B. [, ] This binding triggers a cascade of intracellular signaling events.

Q3: What are the downstream effects of this compound binding to NK3R?

A3: this compound binding to NK3R activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] These second messengers increase intracellular calcium levels, ultimately affecting neuronal excitability, neurotransmitter release, and smooth muscle contraction. [, , , ]

Q4: Does this compound interact with other neurokinin receptors?

A4: While this compound displays high selectivity for NK3R, studies suggest potential interactions with NK1R and NK2R at higher concentrations, particularly in certain tissue types. [, , ]

Q5: How does this compound affect dopamine levels in the brain?

A5: this compound administration has been shown to increase dopamine levels in specific brain regions like the nucleus accumbens shell, potentially via activation of NK3R on dopaminergic neurons or indirectly through interactions with other neuronal circuits. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound, also known as Succinyl-[Asp6, MePhe8]-Substance P (6-11), has the molecular formula C58H75N13O13 and a molecular weight of 1186.32 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided abstracts do not detail specific spectroscopic data, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize peptides like this compound.

Q8: How does the structure of this compound relate to its activity?

A8: Specific structural modifications in this compound, such as the succinyl group at the N-terminus and the presence of MePhe8, contribute to its high affinity and selectivity for NK3R. [] Structure-activity relationship (SAR) studies help to delineate these essential structural features.

Q9: What is known about the stability of this compound?

A9: The stability of peptides like this compound can be affected by factors like temperature, pH, and enzymatic degradation. Specific studies on this compound's stability under various conditions were not detailed in the provided abstracts.

Q10: Are there specific formulation strategies to improve this compound's stability or delivery?

A10: Formulation strategies like encapsulation in liposomes or nanoparticles, as well as modifications to the peptide sequence, can potentially enhance this compound's stability, solubility, and bioavailability, particularly for central nervous system delivery. []

Q11: What are the primary pharmacological effects of this compound?

A11: this compound elicits a wide range of pharmacological effects primarily by activating NK3R. These effects include:

- Smooth Muscle Contraction: this compound induces contractions in various smooth muscle tissues, particularly in the gastrointestinal tract, contributing to its role in regulating gut motility. [, ]

- Neurotransmitter Release: this compound can modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine, influencing a variety of physiological processes. [, , , , ]

- Hormonal Regulation: this compound has been implicated in regulating the secretion of hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), highlighting its potential role in reproductive function. [, , , , ]

- Behavioral Effects: Central administration of this compound can influence various behaviors in animal models, including anxiety-related behavior and locomotor activity. [, , ]

Q12: What are the potential therapeutic applications of this compound?

A12: While this compound is primarily a research tool, its pharmacological profile suggests potential therapeutic applications in areas like:

Q13: What types of in vitro and in vivo models are used to study this compound?

A13: Researchers utilize a variety of experimental models to investigate the effects of this compound, including:

- In Vitro Models:

- Cell Culture: Immortalized cell lines expressing NK3R, such as the CLU209 hypothalamic cell line, are valuable tools for studying cellular signaling and receptor trafficking. []

- Tissue Preparations: Isolated organ bath studies using tissues like the guinea pig ileum help to characterize this compound's effects on smooth muscle contraction and neurotransmission. [, , ]

- In Vivo Models:

- Rodent Models: Studies in rats and mice employing techniques like intracerebroventricular (ICV) injections, microdialysis, and behavioral assays are crucial for understanding this compound's central and peripheral effects. [, , , , , , ]

- Larger Animal Models: Studies in species like sheep and non-human primates provide valuable insights into the role of NKB/NK3R signaling in complex physiological processes, such as puberty onset and reproductive function. [, ]

Q14: What analytical methods are commonly used to study this compound?

A14: Various analytical techniques are employed to study this compound, including:

- Immunohistochemistry: This technique allows researchers to visualize the distribution of NK3R in tissues and assess changes in receptor localization following this compound treatment. [, ]

- Radioimmunoassay (RIA): RIA is a sensitive technique for quantifying hormone levels, like LH, in biological samples, enabling researchers to study the effects of this compound on hormonal secretion. [, , , ]

- In Vivo Microdialysis: This technique allows for the collection and analysis of neurotransmitters, such as dopamine, from specific brain regions in freely moving animals, providing insights into the neurochemical effects of this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B1681662.png)

![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)